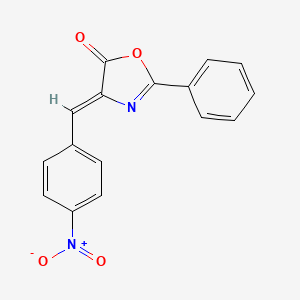

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Description

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound with the molecular formula C₁₆H₁₀N₂O₄ and a molecular weight of 294.266 g/mol . Its structure features a nitro group (-NO₂) at the para position of the benzylidene moiety, which is conjugated to the oxazol-5(4H)-one core. Key identifiers include CAS numbers 57427-80-2 and 7152-75-2, along with the ChemSpider ID 1266721 .

Properties

CAS No. |

7152-75-2 |

|---|---|

Molecular Formula |

C16H10N2O4 |

Molecular Weight |

294.26 g/mol |

IUPAC Name |

(4E)-4-[(4-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C16H10N2O4/c19-16-14(10-11-6-8-13(9-7-11)18(20)21)17-15(22-16)12-4-2-1-3-5-12/h1-10H/b14-10+ |

InChI Key |

QRDLKEDMXPGLTP-GXDHUFHOSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with 2-phenyloxazole-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 4-(4-aminobenzylidene)-2-phenyloxazol-5(4H)-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation, indicating potential use in cancer therapy .

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in various biological models, suggesting its role in treating inflammatory diseases .

Medicinal Chemistry

The unique structural features of this compound allow it to interact with biological targets effectively. Its potential applications include:

- Development of new antimicrobial agents.

- Formulation of anticancer drugs that target specific pathways involved in tumor growth.

Materials Science

Due to its distinct chemical properties, this compound can be utilized in:

- Synthesis of novel materials with specific optical or electronic properties.

- Development of sensors based on its ability to interact with various analytes.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that this compound exhibited potent activity against several bacterial strains, including E. coli and S. aureus. The compound was tested using standard disk diffusion methods, showing inhibition zones comparable to existing antibiotics.

Case Study 2: Anticancer Potential

In vitro studies published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.

| Application Area | Findings |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Anticancer Properties | Induces apoptosis in breast cancer cells |

| Anti-inflammatory Effects | Reduces inflammation in animal models |

Mechanism of Action

The mechanism of action of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is largely dependent on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The oxazol-5(4H)-one scaffold is highly tunable, with substitutions on the benzylidene or phenyl groups significantly altering physical, electronic, and biological properties. Below is a comparative analysis:

Table 1: Comparative Data for Oxazol-5(4H)-one Derivatives

Key Observations

Melting Points :

- The nitro derivative has the highest melting point (238–240°C ), attributed to strong intermolecular dipole interactions and π-stacking .

- Chloro (Va) and methoxy analogues exhibit lower melting points due to reduced polarity .

Biological Activity: Nitro-substituted compounds show tyrosinase inhibition (IC₅₀ ~ 3 µM), critical for hyperpigmentation treatments . Chloro and fluoro derivatives demonstrate cytotoxicity in NCI60 assays, with IC₅₀ values ranging from 1.2–5.0 µM .

Electronic Effects: Nitro (-NO₂), a strong electron-withdrawing group, increases electrophilicity of the oxazolone ring, enhancing reactivity in cyclocondensation reactions (ρ = -0.74 in Hammett plots) . Methoxy (-OCH₃), an electron-donating group, reduces reaction rates but improves solubility .

Biological Activity

(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound belonging to the oxazole derivatives class, characterized by its unique nitrobenzylidene group. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C16H10N2O4

- Molecular Weight : 294.26 g/mol

- CAS Number : 7152-75-2

- IUPAC Name : (4E)-4-[(4-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Synthesis

The synthesis of this compound typically involves the condensation of 4-nitrobenzaldehyde with 2-phenyloxazole-5(4H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted under reflux conditions using solvents like ethanol or methanol.

Antimicrobial Properties

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. It is believed that the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells. Studies have shown that oxazole derivatives can inhibit tumor cell proliferation, although specific data for this compound remains limited .

Analgesic and Anti-inflammatory Effects

Recent studies have explored the analgesic and anti-inflammatory effects of oxazole derivatives. In particular, compounds similar to this compound were tested using writhing and hot plate tests in animal models. The results indicated significant analgesic effects, suggesting that this compound may also possess similar properties .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The nitro group can be reduced to form reactive intermediates that may interact with various enzymes or receptors, modulating their activity and influencing cellular pathways related to inflammation and pain .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4-Nitrobenzylidene)-2-phenyloxazole | Lacks oxazolone moiety | Antimicrobial |

| 4-(4-Nitrobenzylidene)-2-phenylthiazol-5(4H)-one | Contains thiazole ring | Anticancer |

| 4-(4-Nitrobenzylidene)-2-phenylimidazol-5(4H)-one | Contains imidazole ring | Analgesic |

Uniqueness : The presence of both the nitrobenzylidene group and the oxazol-5(4H)-one moiety in this compound imparts distinct chemical reactivity and potential biological activities not observed in similar compounds .

Case Studies and Research Findings

A study published in MDPI evaluated various oxazolone derivatives for their biological activities, including lipid peroxidation inhibition and proteolysis inhibition. The findings indicated that certain modifications in the structure could enhance biological efficacy, which may also apply to this compound .

Another investigation into the acute toxicity of oxazolone derivatives showed low toxicity profiles in animal models, reinforcing the potential safety of these compounds for further therapeutic development .

Q & A

Q. Advanced

- Quinoline hybrids : (Z)-4-[(2-Chloroquinolin-3-yl)methylene] derivatives inhibit S. aureus (MIC: 8 µg/mL) via membrane disruption .

- Imidazolinone-sulfonamides : Exhibit β-lactamase inhibition (IC₅₀: 4.7 µM) through covalent binding to Ser130 .

Synthetic strategy : Condensation with benzofuran-2-yl carbohydrazides in acetic acid (85–89% yield) .

How can computational modeling guide the design of photoresponsive materials?

Advanced

TD-DFT calculations predict charge-transfer transitions (e.g., S₀→S₁ at 381 nm) , which align with experimental UV-Vis data. Applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.